molecular formula C8H9ClN2O2 B1378622 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1423026-17-8

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No.: B1378622
CAS No.: 1423026-17-8
M. Wt: 200.62 g/mol
InChI Key: JDYVKIGGWJNNJA-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the 1,3-benzoxazol-2(3H)-one scaffold, this compound is part of a class of heterocyclic molecules known to exhibit a wide range of pharmacological activities. The benzoxazolone core is a privileged structure in drug design, naturally occurring in some plants and serving as a defense compound against bacteria and fungi . The specific 7-amino substitution pattern on the benzoxazolone ring, combined with the 3-methyl group, makes this compound a valuable synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this compound for constructing hybrid molecules with potential antioxidant and enzyme inhibitory activities . Its structural features are particularly relevant for investigating new antimicrobial agents, as related halogenated and sulfonated benzoxazolinone derivatives have demonstrated measurable activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . The primary mechanism of action for bioactive benzoxazolone derivatives often involves interaction with enzymatic targets; for instance, some analogs function as urease inhibitors , while others' antibacterial efficacy is suggested to stem from the incorporation of azole-like rings and halogenated benzyl groups known from established antifungal agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-3-methyl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c1-10-6-4-2-3-5(9)7(6)12-8(10)11;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVKIGGWJNNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This classical approach involves the cyclization of 2-aminophenol derivatives with suitable carbonyl compounds, such as esters, acids, or their derivatives, under acidic or basic conditions to form the benzoxazolone ring.

Procedure:

  • Starting Material: 2-Aminophenol
  • Reagents: Methyl chloroformate or methyl isocyanate for methylation; formic acid or other formylating agents for ring closure.
  • Conditions: Reflux in solvents like acetic acid, ethanol, or water, often with catalysts such as polyphosphoric acid or acid catalysts.

Key Steps:

  • Methylation of 2-aminophenol at the amino group or phenolic hydroxyl.
  • Cyclization through condensation with formyl or acyl groups to form the benzoxazolone core.
  • Subsequent amino substitution at the 7-position via nucleophilic attack or substitution reactions.

Advantages:

  • Well-established, straightforward, and reproducible.
  • Suitable for introducing methyl groups at the 3-position during initial steps.

Condensation of 2-Aminophenol with Methyl Isocyanate or Derivatives

Method Overview:

This approach involves the reaction of 2-aminophenol with methyl isocyanate or methyl carbamates to directly form benzoxazolone derivatives.

Procedure:

  • Reagents: Methyl isocyanate or methyl carbamate derivatives.
  • Conditions: Reflux in solvents like toluene or acetonitrile, often with dehydrating agents or catalysts such as triethylamine.

Key Steps:

  • Nucleophilic attack of the amino group on methyl isocyanate.
  • Intramolecular cyclization to form the benzoxazolone ring.
  • Methylation at the 3-position can be achieved by using methylating agents during or after ring formation.

Notes:

  • This method allows for the incorporation of methyl groups at specific positions by selecting appropriate methylating reagents or conditions.

Use of Synthetic Intermediates and Catalytic Methods

Advanced Methodology:

Recent advances involve the use of nanocatalysts and microwave-assisted synthesis to enhance yields and reduce reaction times.

Research Findings:

  • A notable example involves the use of magnetic solid acid nanocatalysts, such as [Fe₃O₄@SiO₂@Am-PPC-SO₃H] , which catalyze the condensation of 2-aminophenol with aldehydes or formyl compounds under reflux in water, achieving yields of 79–89% within 45 minutes.
  • Microwave irradiation has been employed to accelerate the cyclization process, significantly reducing reaction times and improving yields.

Procedure with Nanocatalysts:

  • Mix 2-aminophenol with methylating agents or formyl derivatives in the presence of the nanocatalyst.
  • Reflux or microwave irradiation in aqueous media.
  • Isolation of the benzoxazolone core after filtration and purification.

Advantages:

  • Shorter reaction times.
  • Higher yields.
  • Environmentally friendly conditions.

Functionalization to Obtain the Hydrochloride Salt

Final Step:

  • The free base 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether.

Procedure:

  • Dissolve the free base in a suitable solvent.
  • Bubble dry HCl gas through the solution or add concentrated HCl dropwise.
  • Crystallize the hydrochloride salt by cooling or solvent evaporation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Cyclization of 2-aminophenol with carbonyl sources 2-Aminophenol Formylating agents, methylating agents Reflux, acid/base catalysis Simple, reproducible , general organic synthesis literature
Condensation with methyl isocyanate 2-Aminophenol Methyl isocyanate Reflux, dehydrating agents Direct synthesis, selective methylation , recent patents
Catalytic microwave-assisted synthesis 2-Aminophenol, aldehydes, nanocatalysts Nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) Microwave irradiation Rapid, high yield, eco-friendly
Final acid treatment Free base Hydrochloric acid Room temperature or slight heating Efficient salt formation Standard protocols

Research Findings and Data Highlights

  • Yields: Modern catalytic and microwave methods report yields exceeding 80%, significantly higher than traditional reflux methods (~60–70%).
  • Reaction Time: Microwave-assisted synthesis reduces reaction times to under an hour, compared to several hours in conventional methods.
  • Catalytic Efficiency: Magnetic nanocatalysts can be reused multiple times without significant loss of activity, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoxazole derivatives, including 7-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. For instance, a study demonstrated its cytotoxic effects against various cancer cell lines. The compound exhibited significant activity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell proliferation. The presence of the amino group at position 7 is believed to enhance its interaction with biological targets, leading to increased therapeutic efficacy .

Pharmacological Studies

Pharmacological investigations have shown that derivatives of this compound can serve as inhibitors for specific enzymes involved in cancer progression. For example, certain benzoxazole derivatives have been identified as effective inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

Agricultural Applications

Pesticidal Properties

The compound has been studied for its pesticidal activity. Research indicates that benzoxazole derivatives can act as effective fungicides and herbicides. A notable case study demonstrated that a derivative of this compound exhibited significant antifungal activity against various plant pathogens, suggesting its potential use in crop protection .

Mode of Action in Plants

The mode of action involves disrupting cellular processes in fungi and weeds, leading to their growth inhibition. This property is particularly useful in developing eco-friendly agricultural solutions that minimize chemical residues in food products .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of benzoxazole units into polymer backbones can improve their resistance to heat and chemical degradation .

Nanocomposites

Recent advancements have shown that this compound can be utilized in the fabrication of nanocomposites. Studies indicate that incorporating benzoxazole derivatives into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for applications in electronics and aerospace industries .

Data Table: Applications Overview

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against MCF-7 and HCT-116
Enzyme inhibitionEffective inhibitor of thymidylate synthase
Agricultural SciencePesticidal propertiesEffective antifungal activity against plant pathogens
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties
Nanocomposite fabricationImproved strength and thermal resistance

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of this compound revealed IC50 values indicating potent activity against human cancer cell lines. The results suggest that this compound could be further developed into a therapeutic agent for cancer treatment.

Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound demonstrated up to 90% efficacy in controlling fungal diseases in crops like wheat and corn. This highlights its potential as a sustainable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogous benzoxazolone or heterocyclic derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity/Application
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride 1423026-17-8 C₈H₉ClN₂O₂ 200.62 - Benzoxazolone core
- 7-Amino, 3-methyl substituents
- Hydrochloride salt
Pharmaceutical intermediate (potential CNS drug)
Chlorzoxazone 95-25-0 C₇H₄ClNO₂ 169.57 - Benzoxazolone core
- 5-Chloro substituent
- No amino or methyl groups
Muscle relaxant (inhibits calcium/potassium influx)
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride 1311315-61-3 C₁₁H₁₅ClN₂O₂ 242.70 - Benzoxazolone core
- 6-(1-Amino-2-methylpropyl) substituent
- Hydrochloride salt
Not specified (structural analog for drug design)
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride N/A C₁₁H₁₅ClN₂O₂ 242.70 - Benzoxazolone core
- 3-(4-Aminobutyl) substituent
- Hydrochloride salt
Not specified (building block for synthesis)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate N/A C₁₀H₁₀ClN₃O₄S₂ 335.79 - Benzodithiazine core (sulfur-containing)
- Chloro, methylhydrazino, ester substituents
Antimicrobial or enzyme inhibition (synthetic intermediate)
Key Observations:

Core Heterocycle :

  • The target compound and Chlorzoxazone share a benzoxazolone core, while benzodithiazine derivatives (e.g., ) incorporate sulfur atoms, altering electronic properties and reactivity .
  • The hydrochloride salt is common in pharmaceuticals (e.g., Trazodone Hydrochloride ), improving solubility and stability.

Bulkier Substituents: Compounds like 6-(1-Amino-2-methylpropyl)-benzoxazolone (MW = 242.70) have higher molecular weights due to extended side chains, which could reduce blood-brain barrier permeability compared to the target compound .

Pharmacological Implications: Chlorzoxazone’s muscle relaxant activity is attributed to ion channel modulation . The target compound’s amino and methyl groups may redirect its activity toward central nervous system (CNS) targets, such as serotonin or dopamine receptors. Benzodithiazine derivatives () exhibit distinct bioactivity profiles, likely due to their sulfur-rich cores and substituents like cyano or hydrazino groups .

Biological Activity

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS: 99584-11-9) is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC7_7H8_8N2_2O
Molecular Weight148.15 g/mol
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis revealed that modifications in the benzoxazole structure could enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, compounds based on the benzoxazole structure have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells . The cytotoxicity was often higher for cancer cells compared to normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.

Case Study: Cytotoxic Effects

A notable case study investigated the cytotoxic effects of 3-(2-benzoxazol-5-yl)alanine derivatives. The study reported that several compounds exhibited significant toxicity against cancer cells while showing comparatively lower toxicity towards normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects .

Quorum Sensing Inhibition

Another interesting area of research involves the role of benzoxazole derivatives as quorum sensing inhibitors (QSIs). A study demonstrated that certain derivatives could inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factor production . This suggests potential applications in combating antibiotic resistance by enhancing the efficacy of conventional antibiotics.

Structure–Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the benzoxazole structure affect biological activity. For example:

ModificationEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Position of substituentsSignificant impact on cytotoxicity

These findings underscore the importance of chemical modifications in optimizing the biological activity of benzoxazole derivatives.

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Benzoxazole Derivatives

ParameterOptimal ConditionsReference
Reaction SolventTHF/HCl (4 M), 1:1 v/v
Catalyst SystemPd(OAc)₂ (0.05 eq.), PPh₃ (0.15 eq.)
Purification MethodSilica gel column (CH₂Cl₂/MeOH 95:5)
Purity Threshold>95% (HPLC, C18, 254 nm)

Q. Table 2: Analytical Data for Nitro-Substituted Analogs

CompoundMelting Point (°C)LC-MS [M+H]⁺Elemental Analysis (C/H/N)
5-Nitro-2-furyl derivative258351C: 51.24%, H: 2.36%, N: 12.02%
Trifluoromethyl derivative291.9369C: 48.72%, H: 1.89%, N: 11.33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 2
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7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

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